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Compound of Interest |

2,2,5,5-Tetramethylmorpholine
Compound Name:
hydrochloride
CAS No.: 1311314-96-1
Cat. No.: B1422838
. J

Part 1: Strategic Overview & Molecular Profile[1][2]

2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) represents a specialized subclass of
sterically hindered amines.[1][2] Unlike its symmetric counterparts (e.g., 2,2,6,6-
tetramethylmorpholine, a TEMPO precursor, or 3,3,5,5-tetramethylmorpholine), the 2,2,5,5-
isomer presents a unigue asymmetric steric shield.[1]

Structural Analysis & Causality
The molecule features gem-dimethyl substitution at the C2 (adjacent to Oxygen) and C5

(adjacent to Nitrogen) positions.[1][2]

» Nitrogen Environment: The secondary amine is hindered on one side (C5) by a gem-dimethyl
group, while the other side (C3) remains a methylene bridge.[1] This creates a "Janus-faced"
steric profile: the amine is nucleophilic but highly selective, resisting attack on bulky
electrophiles while remaining reactive toward smaller or linear agents.[1]

» Oxygen Environment: Similarly, the ether oxygen is hindered at C2 but accessible at C6.

Physicochemical Properties (Estimated)
o CAS (Free Base): 1018611-94-3[1][]
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e CAS (HCI Salt): 1311314-96-1 (Common commercial form)[1][2]
e Molecular Weight: 143.23 g/mol [1][2]
e pKa (Conjugate Acid): ~9.0-9.5 (Typical for hindered morpholines).[1]

o Physical State: Colorless to pale yellow liquid (Free Base); White crystalline solid (HCI Salt).
[1]

e Solubility:
o Free Base:[1][2] Miscible with DCM, EtOAc, MTBE, Alcohols. Low water solubility.
o Salt: Highly water-soluble, sparingly soluble in non-polar organics.[1][2]

Part 2: Salt-to-Free Base Conversion (Activation)

Researchers often procure the hydrochloride salt (CAS 1311314-96-1) for stability but require
the free base (CAS 1018611-94-3) for nucleophilic substitutions or metal-catalyzed cross-
couplings.[1][2] The following protocol ensures quantitative liberation without loss of the volatile
amine.

Reagents & Equipment

e Precursor: 2,2,5,5-Tetramethylmorpholine HCI.[1]
o Base: 4N NaOH (aqueous) or KOH pellets.
e Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2]
o Note: MTBE is preferred for its low boiling point and clean phase separation.[1]
e Drying Agent: Anhydrous Sodium Sulfate (
)[1]

Step-by-Step Protocol

Step 1: Dissolution & pH Adjustment
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Charge the HCl salt (1.0 eq) into a round-bottom flask.

Add minimum deionized water (approx. 3—5 mL per gram of salt) to dissolve.[1]

Cool the solution to 0-5°C in an ice bath. Reason: Neutralization is exothermic; cooling
prevents amine volatilization.[1]

Slowly add 4N NaOH until the pH reaches >12.

o Indicator: The solution will become cloudy/oily as the free base separates.
Step 2: Extraction

o Transfer the mixture to a separatory funnel.

o Extract with MTBE (

mL per gram of starting salt).

o Combine the organic layers.

e Optional: Wash with brine (saturated NaCl) to remove residual water.[1]
Step 3: Drying & Isolation[1][2]

o Dry the organic phase over anhydrous

for 15 minutes.

« Filter off the solids.[3]
« Critical Step: Concentrate the filtrate under reduced pressure (Rotary Evaporator).
o Settings: Bath temperature < 30°C; Vacuum > 200 mbar initially.

o Caution: The free base is volatile. Do not apply high vacuum for extended periods.[1]

Workflow Diagram (DOT)
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Caption: Optimized workflow for converting 2,2,5,5-tetramethylmorpholine HCI to its free base
form.

Part 3: Free Base-to-Salt Conversion (Stabilization)

[1][2]

If the free base (CAS 1018611-94-3) is synthesized or purchased, it is prone to oxidation and
carbonate formation (absorbing

from air).[1][2] Conversion to the HCI salt is recommended for long-term storage.[1][2]

Protocol
o Dissolve the free base (1.0 eq) in dry Diethyl Ether or MTBE (10 mL/qg).

» Cool to 0°C.

e Add 4M HCI in Dioxane or bubble dry HCI gas (1.1 eq) slowly.
o A white precipitate will form immediately.[1]

« Stir for 30 minutes.

« Filter the solid and wash with cold ether.

e Dry under vacuum/nitrogen flow.[1]

Part 4: Applications & Reactivity Profile

The 2,2,5,5-tetramethyl substitution pattern dictates the reactivity of the nitrogen center.

Nucleophilic Substitution (SN2/SNAr)
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Due to the gem-dimethyl group at C5, the nitrogen is moderately hindered.[1]
e Primary Halides: Reacts effectively (e.g., Benzyl bromide).[1]
e Secondary Halides: Reacts sluggishly; elimination side-products may compete.[1][2]

o SNAr (Aryl Fluorides): Requires elevated temperatures (80—120°C) and polar aprotic
solvents (DMSO, NMP).[1]

Comparative Steric Data

The following table compares the 2,2,5,5-isomer with other morpholines to guide experimental

design.
. Steric Steric o .
Morpholine . . Reactivity (N- Typical
o Environment Environment . L
Derivative Alkylation) Application
(N) (©)
) ) ] ) General Building
Morpholine Unhindered Unhindered High
Block
2,2,5,5- Hindered (One Hindered (One Selective
_ _ Moderate
Tetramethyl Side) Side) Scaffolds
3,3,5,5- Hindered (Both ] HALS / Radical
) Unhindered Very Low
Tetramethyl Sides) Traps
2,2,6,6- ) Hindered (Both ) TEMPO
Unhindered ] High
Tetramethyl Sides) Precursor

Synthesis Pathway (Reaction Logic)

The synthesis of the 2,2,5,5-core typically involves the cyclization of amino-alcohol precursors.
[1] A common route involves the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol
derivatives with appropriate alkylating linkers, though this often yields mixtures requiring careful
distillation.[1][2]

Reactivity Pathway Diagram (DOT)
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Caption: Divergent reactivity pathways for 2,2,5,5-tetramethylmorpholine based on electrophile
sterics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: 2,2,5,5-Tetramethylmorpholine Free
Base Conversion & Handling[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1422838#2-2-5-5-tetramethylmorpholine-free-base-
cas-1018611-94-3-conversion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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